Amperozide

Content Navigation

CAS Number

Product Name

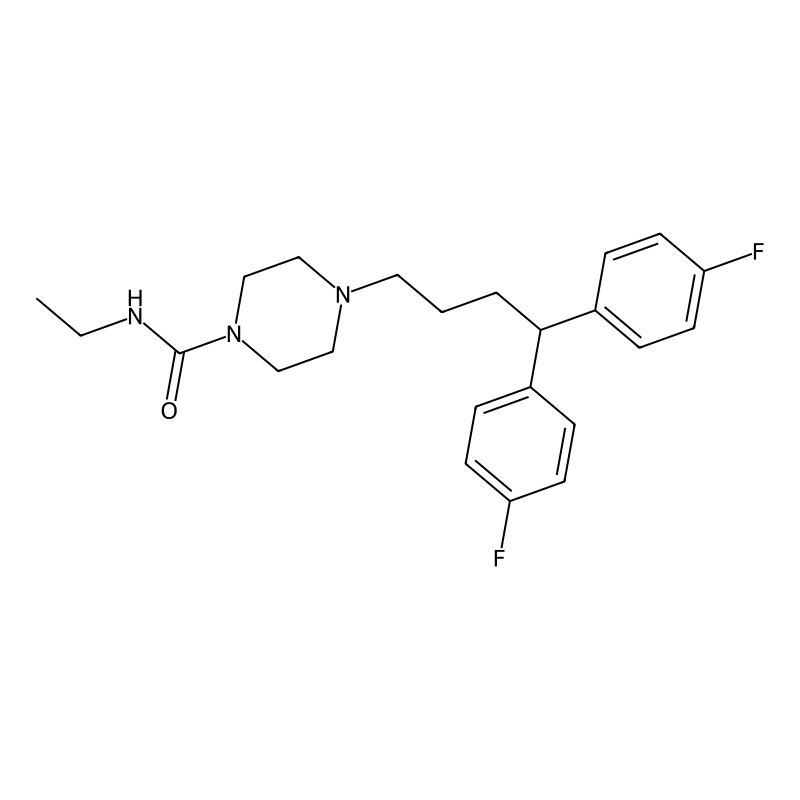

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Amperozide (CAS 75558-90-6) is a diphenylbutylpiperazine derivative and atypical antipsychotic characterized by its potent, selective antagonism at the 5-HT2A receptor [1]. Unlike typical antipsychotics, it exhibits minimal affinity for striatal dopamine D2 receptors, thereby modulating dopamine release in the prefrontal cortex without inducing extrapyramidal symptoms[2]. In procurement contexts, it is primarily sourced as a specialized pharmacological standard for neurochemical research and as an active pharmaceutical ingredient (API) in veterinary medicine to mitigate aggression in intensively farmed swine without compromising feeding productivity [3].

References

- [1] Meltzer HY, Zhang Y, Stockmeier CA. "Effect of amperozide on rat cortical 5-HT2 and striatal and limbic dopamine D2 receptor occupancy." European Journal of Pharmacology, 216(1), 67-71 (1992).

- [2] Svartengren J, Simonsson P. "Interaction of the novel antipsychotic drug amperozide and its metabolite FG5620 with central nervous system receptors and monoamine uptake sites." Pharmacology & Toxicology, 66(Suppl 1), 8-11 (1990).

- [3] Gonyou HW, et al. "Effects of amperozide and azaperone on aggression and productivity of growing-finishing pigs." Journal of Animal Science, 66(11), 2856-2864 (1988).

Substituting Amperozide with typical butyrophenone antipsychotics (like haloperidol) or standard veterinary tranquilizers (like azaperone) fundamentally alters both in vitro assay outcomes and in vivo behavioral responses [1]. Haloperidol introduces profound D2 receptor blockade, confounding studies aimed at isolated 5-HT2A pathway modulation [2]. In veterinary applications, substituting with azaperone induces significant sedation and transiently suppresses feeding behavior, negating the productivity benefits required in agricultural procurement[3]. Amperozide’s unique mechanism—reducing agonistic behavior while preserving alertness and feeding drive—makes it non-interchangeable for specific behavioral and neuropharmacological workflows [3].

References

- [1] Meltzer HY, Zhang Y, Stockmeier CA. "Effect of amperozide on rat cortical 5-HT2 and striatal and limbic dopamine D2 receptor occupancy." European Journal of Pharmacology, 216(1), 67-71 (1992).

- [2] Svartengren J, Simonsson P. "Interaction of the novel antipsychotic drug amperozide and its metabolite FG5620 with central nervous system receptors and monoamine uptake sites." Pharmacology & Toxicology, 66(Suppl 1), 8-11 (1990).

- [3] Gonyou HW, et al. "Effects of amperozide and azaperone on aggression and productivity of growing-finishing pigs." Journal of Animal Science, 66(11), 2856-2864 (1988).

5-HT2A vs. D2 Receptor Selectivity in Neurochemical Assays

In competitive binding assays, Amperozide demonstrates a highly selective profile, exhibiting a Ki of 16 nM for 5-HT2A receptors while maintaining a low affinity for striatal D2 receptors (Ki = 540 nM) [1]. In contrast, the typical antipsychotic haloperidol acts as a potent D2 antagonist, displacing D2 radioligands at low concentrations [2]. In vivo studies confirm that Amperozide doses up to 40 mg/kg fail to displace D2 binding in the striatum, whereas haloperidol causes near-complete displacement [2].

| Evidence Dimension | Receptor binding affinity (Ki) |

| Target Compound Data | Amperozide: 5-HT2A Ki = 16 nM; D2 Ki = 540 nM |

| Comparator Or Baseline | Haloperidol: High D2 affinity (potent displacement) |

| Quantified Difference | >30-fold selectivity for 5-HT2A over D2 for Amperozide, opposite to haloperidol |

| Conditions | In vitro radioligand binding and in vivo rat cortical/striatal occupancy models |

Ensures researchers can isolate 5-HT2A-mediated responses without the confounding extrapyramidal or D2-blocking effects typical of classic antipsychotic standards.

Veterinary Formulation Efficacy and Sedation Avoidance

When evaluated for mitigating aggression during pig mixing, Amperozide (1.0 mg/kg i.m.) significantly reduced total fighting time to 190.7 minutes (compared to 309.8 minutes for saline) and resulted in fewer two-pig fights (197.3 per pen) than azaperone (260.2 per pen) [1]. Crucially, while azaperone (2.2 mg/kg i.m.) induced severe sedation causing pigs to lie down within minutes, Amperozide-treated subjects remained active, maintaining essential eating and drinking behaviors [1].

| Evidence Dimension | Two-pig fight frequency and sedation onset |

| Target Compound Data | Amperozide (1.0 mg/kg): 197.3 fights/pen; active feeding maintained |

| Comparator Or Baseline | Azaperone (2.2 mg/kg): 260.2 fights/pen; rapid sedation/lying down |

| Quantified Difference | 24% reduction in two-pig fights vs azaperone, with zero sedation-induced feeding loss |

| Conditions | 48-hour continuous observation of growing-finishing pigs post-mixing |

Validates Amperozide as the superior API for veterinary procurement where the goal is stress reduction without the productivity losses associated with sedative tranquilizers.

Serotonin Transporter (SERT) Inhibition for Dual-Action Modeling

Beyond its 5-HT2A antagonism, Amperozide acts as an effective serotonin transporter inhibitor, competing for [3H]paroxetine binding with a Ki of 49 nM [1]. This dual mechanism differentiates it from highly selective 5-HT2A antagonists like ritanserin, which lack comparable SERT affinity[1]. The combined 5-HT2A blockade and serotonin uptake inhibition allows Amperozide to uniquely modulate mesocortical dopamine release, making it a distinct baseline compound for complex psychiatric drug development [1].

| Evidence Dimension | Serotonin transporter (SERT) binding affinity (Ki) |

| Target Compound Data | Amperozide: Ki = 49 nM |

| Comparator Or Baseline | Ritanserin: Negligible SERT affinity |

| Quantified Difference | Amperozide provides nanomolar SERT inhibition alongside 5-HT2A antagonism |

| Conditions | [3H]paroxetine binding competition in synaptosomes |

Provides a unique dual-pharmacology standard for laboratories modeling atypical antipsychotic mechanisms that rely on combined receptor and transporter modulation.

Veterinary API Formulation for Swine Management

Procured for injectable or feed-additive formulations designed to reduce post-mixing aggression and stress in intensively farmed pigs. Its use is directly supported by its ability to lower fighting frequency without causing the sedation and feeding suppression seen with azaperone[1].

Neuropharmacological Reference Standard for 5-HT2A Pathways

Used as a benchmark in in vitro and in vivo assays specifically requiring potent 5-HT2A antagonism without confounding striatal D2 receptor blockade. This makes it ideal for studying mesocortical dopamine pathways where typical antipsychotics like haloperidol would introduce extrapyramidal artifacts[2].

Dual-Mechanism Psychiatric Modeling

Utilized in preclinical drug discovery workflows as a positive control for compounds aiming to combine 5-HT2A antagonism with serotonin reuptake inhibition (SERT blockade). Its nanomolar affinity for both targets provides a distinct pharmacological baseline compared to single-target agents like ritanserin [3].

References

- [1] Gonyou HW, et al. "Effects of amperozide and azaperone on aggression and productivity of growing-finishing pigs." Journal of Animal Science, 66(11), 2856-2864 (1988).

- [2] Meltzer HY, Zhang Y, Stockmeier CA. "Effect of amperozide on rat cortical 5-HT2 and striatal and limbic dopamine D2 receptor occupancy." European Journal of Pharmacology, 216(1), 67-71 (1992).

- [3] Svartengren J, Simonsson P. "Interaction of the novel antipsychotic drug amperozide and its metabolite FG5620 with central nervous system receptors and monoamine uptake sites." Pharmacology & Toxicology, 66(Suppl 1), 8-11 (1990).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Chang PY, Chuang CH, Chen JC, Tung CS. Behavioral and biochemical effects of amperozide and serotonin agents on nigrostriatal and mesolimbic dopamine systems. Chin J Physiol. 2008 Apr 30;51(2):106-15. Erratum in: Chin J Physiol. 2008 Jun 30;51(3):196. PubMed PMID: 18666714.

3: Axelsson R, Nilsson A, Christensson E, Björk A. Effects of amperozide in schizophrenia. An open study of a potent 5-HT2 receptor antagonist. Psychopharmacology (Berl). 1991;104(3):287-92. PubMed PMID: 1924636.

4: Lankford MF, Myers RD. Opiate and 5-HT2A receptors in alcohol drinking: preference in HAD rats is inhibited by combination treatment with naltrexone and amperozide. Alcohol. 1996 Jan-Feb;13(1):53-7. PubMed PMID: 8837935.

5: McMillen BA, Walter S, Williams HL, Myers RD. Comparison of the action of the 5-HT2 antagonists amperozide and trazodone on preference for alcohol in rats. Alcohol. 1994 May-Jun;11(3):203-6. PubMed PMID: 8060520.

6: Gustafsson B, Christensson E. Amperozide and emotional behaviour. Pharmacol Toxicol. 1990;66 Suppl 1:34-9. PubMed PMID: 2304894.

7: Svartengren J, Simonsson P. Receptor binding properties of amperozide. Pharmacol Toxicol. 1990;66 Suppl 1:8-11. PubMed PMID: 2154737.

8: Svartengren J, Celander M. The limbic functional selectivity of amperozide is not mediated by dopamine D2 receptors as assessed by in vitro and in vivo binding. Eur J Pharmacol. 1994 Mar 11;254(1-2):73-81. PubMed PMID: 7911431.

9: Arolfo MP, McMillen BA. Effects of amperozide and tiospirone, atypical antipsychotic 5-HT2 drugs, on food-reinforced behavior in rats. Physiol Behav. 1999 Dec 1-15;68(1-2):93-8. PubMed PMID: 10627067.

10: Waters N, Pettersson G, Carlsson A, Svensson K. The putatively antipsychotic agent amperozide produces behavioural stimulation in the rat. A behavioural and biochemical characterization. Naunyn Schmiedebergs Arch Pharmacol. 1989 Aug;340(2):161-9. PubMed PMID: 2572972.

11: Adell A, Myers RD. Synthesis of dopamine and 5-HT in anatomical regions of the rat's brain is unaffected by sustained infusion of amperozide. Pharmacol Toxicol. 1995 Nov;77(5):341-5. PubMed PMID: 8778747.

12: Egbe PC. Locomotor effects of amperozide. Antagonism of amphetamine-induced locomotor stimulation. Arzneimittelforschung. 1989 Oct;39(10):1223-4. PubMed PMID: 2514690.

13: Price IV, Gorzalka BB, White SJ, Arkinstall KH. Amperozide influences feeding independently of 5-HT2A receptor antagonism. Neuropsychobiology. 1998;37(3):155-9. PubMed PMID: 9597673.

14: Lankford MF, Björk AK, Myers RD. Differential efficacy of serotonergic drugs FG5974, FG5893, and amperozide in reducing alcohol drinking in P rats. Alcohol. 1996 Jul-Aug;13(4):399-404. PubMed PMID: 8836330.

15: McMillen BA, Jones EA, Hill LJ, Williams HL, Björk A, Myers RD. Amperozide, a 5-HT2 antagonist, attenuates craving for cocaine by rats. Pharmacol Biochem Behav. 1993 Sep;46(1):125-9. PubMed PMID: 8255902.

16: Albinsson A, Andersson G. The effect of amperozide, a new antipsychotic drug, on plasma corticosterone concentration in the rat. Life Sci. 1992;51(19):1535-44. PubMed PMID: 1359366.

17: Nomikos GG, Tham CS, Fibiger HC, Svensson TH. The putative atypical antipsychotic drug amperozide preferentially increases c-fos expression in rat medial prefrontal cortex and lateral septum. Neuropsychopharmacology. 1997 Sep;17(3):197-201. PubMed PMID: 9272486.

18: Kyriakis SC, Olsson NG, Martinsson K, Björk AK. Observations on the action of amperozide: are there social influences on sow-litter productivity? Res Vet Sci. 1991 Sep;51(2):169-73. PubMed PMID: 1788479.

19: Uvnäs-Moberg K, Alster P, Svensson TH. Amperozide and clozapine but not haloperidol or raclopride increase the secretion of oxytocin in rats. Psychopharmacology (Berl). 1992;109(4):473-6. PubMed PMID: 1365865.

20: Björk A, Olsson NG, Christensson E, Martinsson K, Olsson O. Effects of amperozide on biting behavior and performance in restricted-fed pigs following regrouping. J Anim Sci. 1988 Mar;66(3):669-75. PubMed PMID: 3378924.

Explore Compound Types

C7H6N2O4

C7H6N2O4